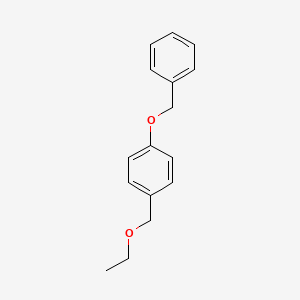![molecular formula C14H11NO3 B11868591 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that belongs to the class of naphthofuranquinones. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring and a dimethylamino group. It is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach is the palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound . This reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors, making it a waste-free process .
Industrial Production Methods
Industrial production methods for 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its antiviral and antitumor properties make it a candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon oxidation, leading to oxidative stress and cell death. It also inhibits specific enzymes and pathways involved in cell proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Lacks the dimethylamino group but shares the core structure.
Dihydronaphtho[2,3-b]furan-4,9-dione: A reduced form of the compound with different reactivity.
Naphtho[2,3-b]thiophene-4,9-dione: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione is unique due to the presence of the dimethylamino group, which enhances its biological activity and reactivity. This functional group allows for additional chemical modifications, making the compound versatile for various applications.
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(dimethylamino)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-10-12(16)8-5-3-4-6-9(8)13(17)14(10)18-11/h3-7H,1-2H3 |
InChI Key |
BPTCJHDNVAUSLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


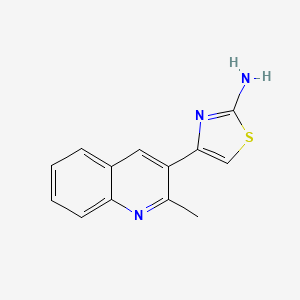
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
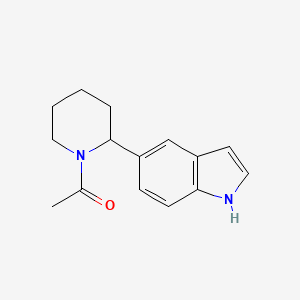
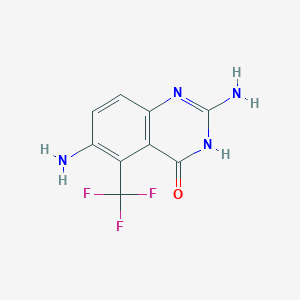

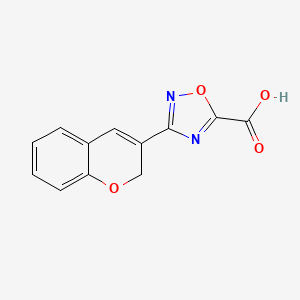
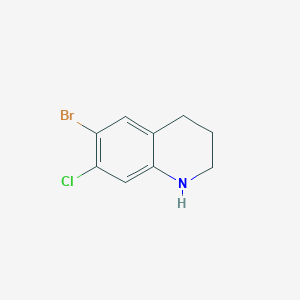
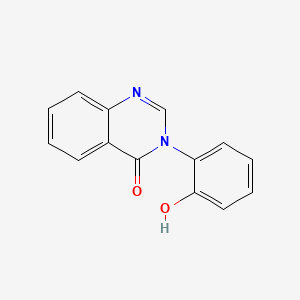

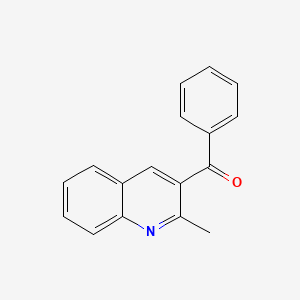

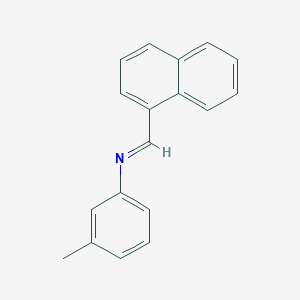
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
